3,4-difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide
Description
Properties
IUPAC Name |
3,4-difluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3O3S/c1-27(25,26)17-9-8-16(22-23-17)11-2-5-13(6-3-11)21-18(24)12-4-7-14(19)15(20)10-12/h2-10H,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLILBOCTGXIADY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,4-difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:
Formation of the pyridazinyl intermediate: This step involves the reaction of appropriate starting materials under specific conditions to form the pyridazinyl moiety.
Introduction of the methylsulfonyl group: The methylsulfonyl group is introduced through a sulfonation reaction, which may involve reagents such as methylsulfonyl chloride.
Coupling with difluorobenzamide: The final step involves coupling the pyridazinyl intermediate with difluorobenzamide under suitable conditions to form the target compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3,4-difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions may target the pyridazinyl or benzamide moieties, potentially leading to the formation of amine or alcohol derivatives.
Substitution: The compound can participate in substitution reactions, especially at the difluorobenzamide group, where fluorine atoms can be replaced by other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of biological macromolecules.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on their core scaffolds and functional groups. Below is a detailed analysis:
Enzyme Inhibitors (COX-2 Focus)
Compound : 6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives (e.g., 5 and 6a )
- Key Features : Sulfonylphenyl group fused to an imidazothiazole core.
- Activity: These derivatives exhibit potent COX-2 inhibition, with 5 and 6a showing IC₅₀ values in the nanomolar range. The dimethylamino analog (6a) demonstrated enhanced potency due to improved solubility and enzyme interactions .
- Comparison: Unlike the pyridazine core in the target compound, these analogs utilize an imidazothiazole scaffold. The sulfonyl group is a shared feature, critical for COX-2 binding. Fluorine substitution in the target compound may further optimize binding affinity compared to non-fluorinated analogs .
Patent-Disclosed Pyridazine Derivatives
Compound: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53)
- Key Features: Pyridazine-pyrimidine hybrid with sulfonamide and fluorinated chromenone groups.
- Properties : Melting point (175–178°C), molecular mass (589.1 g/mol).
- Comparison: Both compounds share a pyridazine core and sulfonyl group. However, the patent compound incorporates a chromenone moiety and pyrimidine ring, which likely confer distinct pharmacokinetic profiles. The target compound’s simpler benzamide-pyridazine structure may offer synthetic accessibility and tunability .
Agrochemical Benzamide Derivatives
Compound: Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide)
- Key Features : Difluorobenzamide backbone with a chlorophenyl urea group.
- Application : Insect growth regulator targeting chitin synthesis.
- Comparison: The target compound shares the difluorobenzamide motif but replaces the urea linker with a pyridazine-sulfonylphenyl group.
Research Implications and Gaps
- Structural Optimization: The target compound’s fluorinated benzamide and sulfonylpyridazine groups position it as a candidate for dual medicinal-agrochemical applications.
- Synthetic Feasibility: The absence of complex heterocycles (e.g., chromenone in ) may facilitate scalable synthesis compared to patent analogs.
- Data Limitations : Direct biological data for the target compound are lacking, necessitating in vitro assays to validate inferred activities .
Biological Activity
3,4-Difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a difluorobenzamide core and a methylsulfonyl-substituted pyridazine moiety, suggests various biological activities, particularly as a kinase inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different models, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of CHFNOS and a molecular weight of approximately 389.38 g/mol. The structural features include:
- Difluorobenzamide Core : Enhances lipophilicity and potential binding interactions.
- Pyridazinyl Group : May facilitate interactions with biological targets through hydrogen bonding.
- Methylsulfonyl Substituent : Contributes to the compound's solubility and reactivity.
Kinase Inhibition
Research indicates that this compound exhibits inhibitory activity against specific kinases, notably Flt-3 (FMS-like tyrosine kinase 3), which is implicated in certain leukemias. Kinases are critical regulators of various cellular processes, and their dysregulation is often associated with cancer progression. The compound's ability to inhibit Flt-3 suggests potential applications in cancer therapy, particularly for hematological malignancies.
Cytotoxicity and Selectivity
Preliminary studies have shown that this compound possesses relatively low cytotoxicity compared to other kinase inhibitors. This characteristic makes it attractive for further development as a therapeutic agent, as lower toxicity profiles are crucial for patient safety during treatment .
While detailed mechanistic studies are still ongoing, the presence of the pyridazine ring suggests that the compound may interact with enzymes or receptors that recognize pyrimidine-like structures. This interaction could lead to inhibition of downstream signaling pathways involved in cell proliferation and survival.
Efficacy in Preclinical Models
In vitro studies have demonstrated that this compound effectively inhibits cell growth in cancer cell lines expressing activated Flt-3. The IC50 values obtained from these studies indicate significant potency against these targets, warranting further investigation into its therapeutic potential .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other pyridazine derivatives and difluorobenzamide compounds. For example:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3,4-Difluorobenzamide | Basic structure without pyridazine | Limited activity |
| Methylsulfonylpyridazine | Pyridazine with methylsulfonyl | Enhanced solubility |
| Pyridazinone Derivatives | Contains pyridazine moiety | Varying substituents affect activity |
This comparison highlights the unique combination of functional groups in this compound that may confer distinct biological activities not found in other similar compounds.
Q & A
Q. What are the recommended synthetic routes for 3,4-difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, typically starting with functionalization of the pyridazine core. A common approach includes:
Sulfonylation : Introduce the methylsulfonyl group to pyridazine via nucleophilic substitution using methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
Coupling Reactions : Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination to attach the 4-aminophenyl group to the pyridazine ring .
Benzamide Formation : React the intermediate with 3,4-difluorobenzoyl chloride in the presence of a coupling agent (e.g., HATU) and a base (e.g., DIPEA) .
Q. Optimization Considerations :
- Temperature control (0–25°C) to minimize side reactions.
- Purification via column chromatography or recrystallization to achieve >95% purity .
Q. How is the compound characterized to confirm structural integrity and purity?
Key Analytical Methods :
- NMR Spectroscopy : H and C NMR to verify substituent positions and fluorine integration .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., calculated for CHFNOS: 417.07 g/mol).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- X-ray Crystallography (if crystals form): Resolves 3D conformation and validates stereoelectronic effects .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
Solubility :
- Polar solvents : Soluble in DMSO (≥10 mM), partially soluble in methanol or acetonitrile.
- Aqueous buffers : Limited solubility (≤1 mM at pH 7.4); use co-solvents like PEG-400 for in vitro assays .
Q. Stability :
- Store at –20°C in inert atmosphere (argon) to prevent hydrolysis of the sulfonyl group.
- Degradation observed after >72 hours at 37°C in PBS; monitor via LC-MS .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
Methodological Framework :
Core Modifications :
- Replace pyridazine with pyrimidine or triazine to assess heterocycle specificity.
- Vary fluorination patterns on the benzamide (e.g., 2,5-difluoro vs. 3,4-difluoro) .
Functional Group Analysis :
- Substitute methylsulfonyl with cyano or acetyl to evaluate electronic effects on target binding.
Biological Assays :
- Screen against kinase panels (e.g., EGFR, VEGFR) to identify selectivity profiles .
Q. Data Interpretation :
- Correlate IC values with steric/electronic parameters using QSAR models .
Q. What computational strategies are used to predict binding modes and pharmacokinetic properties?
In Silico Approaches :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate interactions with ATP-binding pockets (e.g., kinases) .
- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories.
- ADMET Prediction : SwissADME or pkCSM to estimate logP (∼2.5), bioavailability (∼70%), and CYP450 inhibition risks .
Q. Validation :
- Compare computational predictions with experimental SPR (surface plasmon resonance) binding affinities .
Q. How should researchers address contradictions in enzyme inhibition data across studies?
Case Example : Discrepancies in IC values for kinase X inhibition. Resolution Steps :
Assay Standardization :
- Uniform ATP concentrations (1 mM) and pH (7.4) .
Control Experiments :
- Include staurosporine as a positive control; validate via orthogonal methods (e.g., Western blot for phosphorylated targets).
Data Normalization :
- Adjust for compound solubility differences using DLS (dynamic light scattering) .
Q. Statistical Analysis :
- Use ANOVA with post-hoc Tukey tests to compare replicates across labs .
Q. What in vivo models are appropriate for evaluating this compound’s therapeutic potential?
Model Selection :
- Xenograft Mice : Human cancer cell lines (e.g., HCT-116 colorectal) to assess tumor growth inhibition.
- Dosage : 10–50 mg/kg (oral or i.p.) with pharmacokinetic sampling at 0, 2, 6, 24 hours .
Q. Endpoint Metrics :
- Tumor volume (caliper measurements) and biomarker analysis (ELISA for VEGF/PI3K).
- Toxicity: Monitor liver enzymes (ALT/AST) and body weight .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
